2-(Tert-butoxy)-4-iodophenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13IO2 |
|---|---|
Molecular Weight |
292.11 g/mol |
IUPAC Name |
4-iodo-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13IO2/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6,12H,1-3H3 |
InChI Key |
PJGVGMIBWOKKFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)I)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Tert Butoxy 4 Iodophenol and Its Analogues
Retrosynthetic Analysis for the Elucidation of 2-(Tert-butoxy)-4-iodophenol Pathways
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, the analysis begins by disconnecting the key functionalities to identify potential starting materials and synthetic transformations.
A primary disconnection severs the carbon-iodine bond, suggesting an electrophilic iodination of a 2-(tert-butoxy)phenol precursor. This approach is attractive due to the activating nature of the hydroxyl and tert-butoxy (B1229062) groups, which direct electrophiles to the ortho and para positions. refinerlink.combyjus.com A second disconnection can be made at the ether linkage, pointing towards a synthesis starting from a di-substituted phenol (B47542), such as 4-iodoresorcinol, followed by selective etherification of one hydroxyl group.
Regioselective Direct Iodination Strategies for Phenolic and Aryl Ether Scaffolds
The direct iodination of phenols and aryl ethers is a fundamental transformation in organic synthesis. manac-inc.co.jp Achieving high regioselectivity, particularly for the synthesis of specific isomers like this compound, requires careful control over the reaction conditions and reagents.
Phenols are highly activated aromatic compounds, making them susceptible to electrophilic substitution. refinerlink.commanac-inc.co.jp The hydroxyl group is a strong ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions adjacent (ortho) and opposite (para) to the hydroxyl group. refinerlink.com When a second activating group, such as a tert-butoxy group, is present, the directing effects become more complex, often leading to a mixture of products. dtu.dkiaea.org
A variety of iodinating reagents and reaction conditions have been developed to achieve controlled iodination of phenolic compounds. google.comresearchgate.net The choice of reagent can significantly impact the regioselectivity and yield of the desired product.
Commonly used iodinating agents include molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). google.comorganic-chemistry.orggoogle.com The reactivity of these reagents can be modulated by the addition of activating agents or catalysts. For instance, the combination of I₂ with an oxidizing agent, such as hydrogen peroxide or iodic acid, generates a more potent electrophilic iodine species in situ, facilitating the iodination of less reactive substrates. google.comorganic-chemistry.orgbenthamdirect.com
The reaction solvent also plays a crucial role. Polar solvents can stabilize charged intermediates and influence the reaction pathway. For example, iodination of phenols in aqueous solutions can lead to different product distributions compared to reactions in nonpolar organic solvents. dtu.dk Temperature is another critical parameter; lower temperatures often favor kinetic control and can enhance selectivity. byjus.com
Recent advancements have focused on the development of milder and more selective iodination methods. Iron(III)-catalyzed activation of N-iodosuccinimide has been shown to be effective for the regioselective iodination of a wide range of aryl compounds, including those with sensitive functional groups. acs.org
Table 1: Comparison of Iodinating Reagents for Phenolic Compounds
| Reagent System | Substrate Scope | Key Advantages | Potential Drawbacks |
| I₂ / Oxidizing Agent (e.g., H₂O₂, HIO₃) | Activated and deactivated arenes | Cost-effective, generates strong electrophile | Can lead to over-iodination, potential for side reactions |
| N-Iodosuccinimide (NIS) | Activated arenes, including phenols and anilines | Mild conditions, easy to handle | Can require a catalyst for less reactive substrates |
| Iodine Monochloride (ICl) | Wide range of aromatic compounds | Highly reactive | Can be harsh, may require careful pH control |
| KI / (NH₄)₂S₂O₈ | Activated aromatics (phenols, anilines) | Environmentally benign, mild conditions | Predominantly ortho-monoiodination |
| Iodosylbenzene / NH₄I | Electron-rich and electron-poor phenols | Controlled mono-iodination, high yields | Requires a pre-oxidant |
This table provides a general overview. Optimal conditions may vary based on the specific substrate and desired product.
Protecting groups are essential tools in organic synthesis, allowing for the selective modification of one functional group in the presence of others. researchgate.net In the context of this compound synthesis, the tert-butyl ether group serves as a protecting group for the hydroxyl functionality. researchgate.netstackexchange.com This protection prevents unwanted side reactions and can influence the regiochemical outcome of the iodination.
The bulky tert-butyl group exerts a significant steric effect, hindering the approach of the electrophile to the ortho position. numberanalytics.comyoutube.com This steric hindrance often favors substitution at the less hindered para position. refinerlink.com The electronic effect of the tert-butoxy group, being electron-donating, further activates the aromatic ring towards electrophilic attack. refinerlink.com The interplay between these steric and electronic factors is crucial in determining the final product distribution. chemrxiv.org
The size and nature of other substituents on the aromatic ring also play a role. chemrxiv.org Larger groups will further disfavor ortho-substitution due to increased steric repulsion. youtube.com
Introduction and Manipulation of the Tert-butyl Ether Protecting Group
The tert-butyl ether is a robust protecting group for alcohols and phenols, stable to a wide range of reaction conditions, particularly basic media. researchgate.net Its introduction and subsequent removal are key steps in many synthetic sequences.
The most common method for introducing a tert-butyl ether is the acid-catalyzed reaction of the alcohol or phenol with isobutylene. pearson.comyoutube.com This reaction proceeds via the formation of a stable tert-butyl carbocation, which is then trapped by the nucleophilic hydroxyl group. pearson.com Alternative methods include the use of tert-butyl acetate (B1210297) in the presence of a catalytic amount of a strong acid like perchloric acid, or using di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a catalyst such as magnesium perchlorate. researchgate.netorganic-chemistry.org
Deprotection of tert-butyl ethers is typically achieved under acidic conditions. stackexchange.com A common reagent for this purpose is trifluoroacetic acid (TFA). researchgate.net However, due to the corrosive nature of TFA, milder methods have been developed. A notable example is the use of anhydrous cerium(III) chloride and sodium iodide in acetonitrile, which allows for the chemoselective cleavage of tert-butyl ethers in the presence of other protecting groups. researchgate.net
Chemo- and Regioselective Approaches in Complex this compound Synthesis
The synthesis of more complex molecules containing the this compound scaffold requires highly chemo- and regioselective methods. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity is the control of the position of the reaction on a molecule.
In a multifunctional molecule, directing groups play a critical role in guiding the iodination to the desired position. For instance, in a substrate containing both a phenol and another functional group, the strong activating and directing effect of the hydroxyl group (or its protected form) will dominate the regiochemical outcome of electrophilic substitution. byjus.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, offer powerful tools for constructing complex molecules from iodinated precursors like this compound. researchgate.net These reactions are highly selective and tolerate a wide range of functional groups.
For substrates where direct iodination may not be selective, an alternative strategy involves the conversion of a different functional group into the iodo group. For example, an amino group can be converted to an iodide via the Sandmeyer reaction, or a boronic acid can be transformed into an iodide using an appropriate iodine source. organic-chemistry.org
Green Chemistry and Sustainable Protocols in Iodophenol Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. epitomejournals.comnih.gov In the context of iodophenol synthesis, this translates to the use of safer reagents, greener solvents, and more energy-efficient reaction conditions. jddhs.com
One of the key areas of development is the replacement of hazardous reagents and solvents. nih.gov Traditional iodination methods often employ toxic solvents and harsh reagents. mdpi.com Greener alternatives include the use of water as a solvent, which is non-toxic and abundant. researchgate.netontosight.ai For example, an eco-friendly method for the iodination of activated arenes has been developed using a mixture of sodium iodate (B108269) and sodium sulfite (B76179) in the presence of hydrochloric acid. scispace.com
The development of catalytic systems is another important aspect of green chemistry. Catalysts can increase reaction rates and selectivity, often under milder conditions, reducing energy consumption and waste generation. epitomejournals.com Copper(II) nitrate (B79036) has been used as a catalyst for the aerobic oxyiodination of phenols in water, using molecular oxygen as the oxidant. researchgate.net This method offers high atom economy, as the only byproduct is water. researchgate.netrsc.org
Other sustainable approaches include the use of solid-supported reagents and catalysts, which can be easily separated from the reaction mixture and recycled. nih.gov Solvent-free reaction conditions, such as mechanical grinding, have also been explored for the iodination of certain aromatic compounds, offering a significant reduction in waste. mdpi.com Electrochemical methods for halogenation are also gaining attention as they can reduce the need for chemical reagents and offer precise control over the reaction. globalscientificjournal.com
Table 2: Green Chemistry Approaches in Iodophenol Synthesis
| Green Chemistry Principle | Application in Iodophenol Synthesis | Example |
| Use of Greener Solvents | Replacing hazardous organic solvents with water or bio-based solvents. jddhs.com | Aerobic oxyiodination of phenols catalyzed by copper(II) nitrate in water. researchgate.net |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Oxidative iodination using H₂O₂ as the oxidant, where water is the only byproduct. rsc.org |
| Use of Catalysis | Employing catalysts to increase reaction efficiency and reduce energy consumption. epitomejournals.com | Iron(III)-catalyzed iodination of arenes with N-iodosuccinimide. acs.org |
| Safer Reagents | Replacing toxic and hazardous reagents with safer alternatives. | Using sodium iodate/sodium sulfite for iodination instead of harsher reagents. scispace.comrsc.org |
| Energy Efficiency | Developing reactions that can be performed at ambient temperature and pressure. jddhs.com | Room-temperature iodination of activated aromatics using KI and (NH₄)₂S₂O₈. organic-chemistry.org |
This table illustrates the application of green chemistry principles to the synthesis of iodophenols.
Transformational Chemistry of 2 Tert Butoxy 4 Iodophenol: Versatility in Carbon Carbon and Carbon Heteroatom Bond Formation
Palladium-Catalyzed Cross-Coupling Reactions of 2-(Tert-butoxy)-4-iodophenol
Palladium catalysis has become an indispensable tool for the formation of C-C and C-heteroatom bonds, and aryl iodides are among the most reactive coupling partners for these transformations. The carbon-iodine bond in this compound is susceptible to oxidative addition to a low-valent palladium species, initiating a catalytic cycle that can be harnessed for various coupling reactions.
Suzuki-Miyaura Coupling with Organoboron Reagents
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide. gre.ac.uk In the case of this compound, the aryl iodide functionality readily participates in this reaction. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with an organoboron species (such as a boronic acid or boronic ester) in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
While specific literature on the Suzuki-Miyaura coupling of this compound is not abundant, the synthesis of structurally similar compounds, such as 4'-hydroxy-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde, has been reported via this method, indicating the feasibility of such transformations. nih.govorgsyn.org The reaction of this compound with an arylboronic acid would be expected to proceed under standard Suzuki-Miyaura conditions to afford the corresponding biphenyl (B1667301) derivative. Subsequent deprotection of the tert-butoxy (B1229062) group would then yield the biphenolic product.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, [Pd(dppf)Cl₂] |
| Ligand | PPh₃, dppf |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF, Water |
| Boron Reagent | Arylboronic acid, Arylboronic ester |
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl compounds. researchgate.netorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, often an amine which can also serve as the solvent. researchgate.netorganic-chemistry.org The aryl iodide of this compound is an excellent substrate for this transformation, which is crucial in the synthesis of various natural products and functional materials. rsc.orgresearchgate.net
The reaction proceeds through a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, where the terminal alkyne is activated. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov The coupling of this compound with a terminal alkyne would yield a 2-(tert-butoxy)-4-alkynylphenol, a valuable intermediate for further synthetic elaborations.
Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | CuI |
| Base | Triethylamine, Diisopropylamine |
| Solvent | THF, DMF, Toluene |
| Alkyne | Terminal alkyne |
Buchwald-Hartwig Amination and Etherification Pathways
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.orgrug.nl This reaction has broad substrate scope and functional group tolerance, making it a powerful tool in medicinal chemistry and materials science. nih.gov The aryl iodide of this compound is a suitable electrophile for this transformation, reacting with a variety of primary and secondary amines in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org
The catalytic cycle involves oxidative addition of the aryl iodide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally reductive elimination to furnish the arylamine product. wikipedia.org
A related transformation is the Buchwald-Hartwig etherification, which allows for the formation of aryl ethers from aryl halides and alcohols. While less common than the amination reaction, it represents a valuable synthetic method. The reaction of this compound with an alcohol under Buchwald-Hartwig conditions would provide access to substituted diaryl ethers after deprotection.
Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Iodides
| Parameter | Condition |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | BINAP, DPPF, RuPhos, tBuXPhos |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Nucleophile | Primary or secondary amine |
Heck-Type Reactions and Related Migratory Insertions
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes. wikipedia.orgorganic-chemistry.org The aryl iodide in this compound can readily undergo a Heck reaction with a variety of alkenes.
The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond. libretexts.orgmdpi.com A subsequent β-hydride elimination step releases the substituted alkene product and a hydridopalladium species, which is then converted back to the active Pd(0) catalyst by the base. libretexts.orgmdpi.com The reaction typically leads to the trans-substituted alkene as the major product. organic-chemistry.org
Copper-Catalyzed and Transition Metal-Free Transformations
While palladium catalysis is dominant in cross-coupling chemistry, copper-catalyzed and, more recently, transition-metal-free methods have emerged as valuable alternatives.
Copper-catalyzed reactions, such as the Ullmann condensation, have a long history in the formation of C-O and C-N bonds. These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be effective for certain substrates. The reaction of this compound with a phenol (B47542) in the presence of a copper catalyst would lead to the formation of a diaryl ether.
Of significant interest are transition-metal-free transformations, often mediated by strong bases like potassium tert-butoxide. wikipedia.orgrsc.org Given the presence of the tert-butoxy group in the substrate, reactions involving potassium tert-butoxide are particularly relevant. These reactions can proceed through various mechanisms, including those involving radical anions. guidechem.com The reaction of this compound under such conditions could lead to a variety of products depending on the other reagents present. For example, a reaction between 4-((2-(tert-butoxy)phenoxy)methoxy)-1,1'-biphenyl has been documented, showcasing the stability and reactivity of this core structure under specific conditions. rsc.org
Nucleophilic Aromatic Substitution (SNAr) Reactions of Aryl Iodide and Phenolic Moieties
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.
In this compound, the tert-butoxy group is electron-donating, and the iodo group is weakly deactivating. Therefore, direct SNAr at the C-I bond is generally disfavored under standard conditions. The lack of strong electron-withdrawing groups on the ring makes the formation of the stabilizing Meisenheimer intermediate energetically unfavorable.
However, the phenolic moiety, once deprotected from the tert-butoxy group, can act as a nucleophile itself in SNAr reactions with suitably activated aryl halides. Additionally, under forcing conditions or with very strong nucleophiles, substitution reactions at the aryl iodide may proceed through alternative mechanisms, such as those involving benzyne (B1209423) intermediates, although this is less common for iodides compared to lighter halogens. The tert-butoxy group itself is generally stable but can be cleaved under acidic conditions to reveal the free phenol.
Radical-Mediated Transformations Involving this compound
The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for the generation of aryl radicals. These highly reactive intermediates can participate in a variety of intramolecular and intermolecular reactions, leading to the formation of new cyclic and acyclic structures. Radical cyclization reactions, in particular, offer an efficient pathway to construct carbocyclic and heterocyclic ring systems. wikipedia.orgmdpi.com
Radical cyclization reactions generally proceed through three key steps: selective radical generation, an intramolecular cyclization step, and subsequent quenching of the cyclized radical. wikipedia.org In the context of this compound derivatives, an aryl radical can be generated at the C4 position. If this moiety is tethered to a suitable radical acceptor, such as an alkene or alkyne, an intramolecular cyclization can occur. The mode of cyclization, either exo or endo, is often governed by Baldwin's rules, with 5- and 6-membered ring formations being the most common outcomes. wikipedia.orgnih.gov The resulting cyclized radical can then be trapped by a variety of radical scavengers to yield the final product.
The generation of the initial radical from the C-I bond can be achieved using various methods, including the use of radical initiators like AIBN (azobisisobutyronitrile) or through photoredox catalysis. mdpi.com The tert-butoxy group at the C2 position can influence the reactivity and selectivity of these radical transformations through steric and electronic effects. While specific examples detailing radical-mediated transformations of this compound itself are not extensively documented in the provided search results, the general principles of radical chemistry suggest its potential in such reactions. For instance, tert-butoxy radicals are known to react efficiently with phenols to generate phenoxy radicals, a process that can be influenced by solvent polarity. osti.gov
Functional Group Interconversions and Derivatization Strategies
The phenolic hydroxyl and iodo functionalities of this compound are prime sites for a wide array of functional group interconversions and derivatization strategies. These transformations are crucial for elaborating the core structure and introducing new chemical entities, paving the way for the synthesis of diverse and complex molecules.
The iodine atom at the C4 position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of biaryl derivatives. nih.govlibretexts.org The general mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. nih.gov
Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgyoutube.com This transformation is highly valuable for constructing conjugated enyne systems and arylalkynes. libretexts.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling. wikipedia.org
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orglibretexts.org This reaction has largely replaced harsher classical methods for the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance. wikipedia.orgrug.nl The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination. libretexts.org
The phenolic hydroxyl group can also be readily derivatized through various reactions:
Etherification and Esterification: The hydroxyl group can be converted into an ether or an ester through standard synthetic protocols. For instance, etherification can be achieved by reacting the phenol with an alkyl halide in the presence of a base. A patent describes a method for the synthesis of 4-butoxyphenol, which involves the protection of one hydroxyl group of hydroquinone, etherification of the other, and subsequent deprotection. google.com Esterification can be carried out using carboxylic acids or their derivatives, often with a coupling agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalyst such as DMAP (4-dimethylaminopyridine). researchgate.net
These functional group interconversions significantly expand the synthetic utility of this compound, allowing for its incorporation into a vast array of target molecules with diverse functionalities and properties.
| Transformation Type | Reagents and Conditions | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biphenyl derivatives |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N) | Arylalkynes |
| Buchwald-Hartwig Amination | Primary or secondary amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Aryl amines |
| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Aryl ethers |
| Esterification | Carboxylic acid, Coupling agent (e.g., DCC or Boc₂O), Catalyst (e.g., DMAP) | Aryl esters |
Applications of 2 Tert Butoxy 4 Iodophenol in the Synthesis of Complex Organic Molecules
Precursor Role in Natural Product Total Synthesis
While the direct application of 2-(tert-butoxy)-4-iodophenol as a precursor in the total synthesis of specific natural products is not extensively documented in readily available scientific literature, its structural motifs are present in a variety of naturally occurring compounds. The presence of a substituted phenol (B47542) is a common feature in many complex natural products, including polyketides and alkaloids. organic-chemistry.org The iodo- and tert-butoxy-substituted aromatic ring system offers a synthetically versatile platform that could potentially be elaborated into more complex natural product scaffolds. The carbon-iodine bond is particularly amenable to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the assembly of intricate molecular architectures.
Building Block for Advanced Pharmaceutical and Agrochemical Intermediates
The synthesis of advanced pharmaceutical and agrochemical intermediates represents a significant area of application for this compound. The development of efficient synthetic routes to chiral intermediates is a critical aspect of modern drug discovery and development. beilstein-journals.orgmdpi.comcaltech.edu
The inherent functionalities of this compound make it an attractive starting material for the synthesis of biologically active molecules. The phenolic hydroxyl group can be readily derivatized or utilized as a directing group in various transformations. The tert-butoxy (B1229062) group, while sterically demanding, can influence the regioselectivity of reactions and can be cleaved under specific conditions if required. The iodine atom serves as a versatile handle for introducing a wide range of substituents through cross-coupling reactions, which are powerful tools for constructing the carbon skeletons of complex drug candidates.
For instance, the synthesis of aripiprazole, an atypical antipsychotic, involves intermediates that share structural similarities with substituted phenols and require multi-step synthetic sequences. buchler-gmbh.com Although not directly employing this compound, the strategies used in such syntheses highlight the importance of functionalized aromatic building blocks.
Heterocyclic scaffolds are core components of a vast number of pharmaceuticals and agrochemicals. While direct, explicit examples of the use of this compound in the synthesis of indoles, oxazines, and benzofurans are not prevalent in the literature, its structure suggests a high potential for such applications based on established synthetic methodologies.
Benzofurans: The synthesis of benzofurans often involves the intramolecular cyclization of appropriately substituted phenols. organic-chemistry.orgbuchler-gmbh.com A common strategy is the coupling of an o-iodophenol with a terminal alkyne (Sonogashira coupling) followed by cyclization. Given the structure of this compound, it could potentially be transformed into the corresponding ortho-iodo isomer, which would then be a suitable precursor for benzofuran (B130515) synthesis. ontosight.ainih.gov The bulky tert-butoxy group could influence the regioselectivity of the initial iodination and subsequent cyclization steps.
Indoles: The synthesis of functionalized indoles is a cornerstone of medicinal chemistry. nih.govresearchgate.netrsc.orgmdpi.comlabcompare.com Many synthetic routes to indoles, such as the Fischer, Larock, and Madelung syntheses, rely on functionalized aniline (B41778) or o-haloaniline precursors. While this compound is not an aniline derivative, its conversion to one through a series of functional group interconversions is conceivable, thereby opening a pathway to indole (B1671886) synthesis.
Oxazines: Oxazines are another class of heterocyclic compounds with diverse biological activities. thermofisher.com Their synthesis can be achieved through various condensation and cyclization reactions. The phenolic oxygen of this compound could potentially act as a nucleophile in reactions leading to the formation of an oxazine (B8389632) ring.
The development of novel ligands for catalysis and functional molecules with specific properties is a dynamic area of chemical research. The substitution pattern of this compound makes it an interesting candidate for incorporation into more complex ligand structures. The iodine atom can be readily transformed via cross-coupling reactions to introduce coordinating moieties.
For example, the synthesis of bidentate ligands, such as those based on pyridinooxazoline (PyOx) scaffolds, often starts from commercially available building blocks that are elaborated through multi-step sequences. beilstein-journals.org The principles applied in these syntheses could be adapted to incorporate the 2-(tert-butoxy)-4-iodophenyl moiety, potentially leading to new ligands with unique steric and electronic properties. The synthesis of a tetrapyridophenazine ligand, for instance, involves the construction of a complex heterocyclic system where substituted phenyl groups are introduced.
Utilization in Materials Science and Polymer Chemistry
In the realm of materials science and polymer chemistry, functional monomers and building blocks are essential for creating materials with tailored properties. While specific examples of the direct polymerization of this compound are not widely reported, its structure suggests potential applications.
The phenolic group can be a site for polymerization, for instance, in the synthesis of poly(phenylene oxide)s. The iodo-substituent could be used to create well-defined polymer architectures through controlled polymerization techniques that are compatible with aryl iodides. Furthermore, the tert-butoxy group can influence the solubility and processing characteristics of the resulting polymers. The anionic ring-opening polymerization of epoxide monomers is a well-established method for creating polyethers, and functional phenols can act as initiators in these processes. rsc.org
Multi-Component Reactions and Cascade Processes Incorporating this compound
Multi-component reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, thereby minimizing waste and saving resources. mdpi.comcaltech.edunih.govresearchgate.net These reactions often rely on the compatibility of multiple functional groups within the reacting partners.
The diverse functionalities of this compound make it a potentially valuable component in the design of novel MCRs and cascade sequences. The phenolic hydroxyl, the aryl iodide, and the tert-butoxy group could all participate in or influence the outcome of such reactions. For example, the phenolic oxygen could act as an internal nucleophile in a cascade sequence initiated by a cross-coupling reaction at the iodo-position. While specific, documented examples of MCRs or cascade reactions directly involving this compound are limited in the available literature, its potential in this area remains an intriguing avenue for future research.
Future Perspectives and Emerging Avenues in 2 Tert Butoxy 4 Iodophenol Research
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The future development of synthetic methodologies involving 2-(tert-butoxy)-4-iodophenol will heavily rely on the discovery of new and more efficient catalytic systems. While traditional palladium-catalyzed cross-coupling reactions are mainstays, research is moving towards catalysts that offer greater functional group tolerance, lower catalyst loadings, and improved reaction kinetics. The exploration of catalysts based on earth-abundant metals like copper, nickel, and iron is a key area of interest, aiming to provide more sustainable and economical alternatives to precious metal catalysts. Furthermore, the design of sophisticated ligands will be crucial for controlling regioselectivity and achieving challenging transformations. The development of optically active ligands and catalysts could open pathways to enantioselective reactions, directly yielding chiral products from the this compound scaffold. researchgate.net
Integration into Flow Chemistry and Automated Synthetic Platforms for Scalable Synthesis
To meet potential industrial demand, the integration of reactions involving this compound into continuous flow chemistry and automated systems is a critical future direction. beilstein-journals.org Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to perform reactions at elevated temperatures and pressures. This can lead to significantly reduced reaction times and improved yields. Automating these flow systems, potentially with real-time monitoring and machine learning algorithms for reaction optimization, could enable the rapid and efficient large-scale production of derivatives. futuremarketinsights.com This approach is particularly valuable for synthesizing libraries of compounds for high-throughput screening in drug discovery or materials science. The carbonylative amidation of aryl halides has already been demonstrated in continuous flow, providing a template for similar applications with this iodophenol. beilstein-journals.org
Exploration of Unconventional Activation Methods (e.g., Photoredox, Electrochemistry)
Modern synthetic chemistry is increasingly turning to unconventional methods to activate stable molecules under mild conditions. nih.gov Photoredox catalysis and electrochemistry represent powerful tools for generating highly reactive radical intermediates from aryl halides like this compound. beilstein-journals.orgnih.gov
Photoredox Catalysis : This technique uses light to initiate single-electron transfer (SET) processes, which can activate the carbon-iodine bond. beilstein-journals.org This allows for a wide range of transformations that are often complementary to traditional transition-metal catalysis. For instance, mechanisms like consecutive photoinduced electron transfer (conPET) can be employed for reductive C-H arylation, borylation, and phosphorylation reactions without the need for stoichiometric chemical reductants. beilstein-journals.orgnih.gov
Electrochemistry : The electrochemical oxidation or reduction of this compound can provide a reagent-free method for generating reactive species. Electrochemical synthesis offers a high degree of control over reaction conditions by simply tuning the applied potential. This method is inherently green as it uses electrons as a traceless reagent, minimizing waste. For example, the electrochemical oxidation of p-iodophenol has been used to generate a 4-quinoiodonium species for the synthesis of iododiarylsulfones, demonstrating the potential for novel electrochemical transformations. researchgate.net
These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds under exceptionally mild conditions, preserving the sensitive tert-butoxy (B1229062) protecting group and other functionalities within the molecule.
Design of Highly Functionalized Derivatives with Tailored Synthetic Properties
The this compound core structure is a scaffold for creating a diverse array of more complex derivatives. Future work will focus on designing and synthesizing molecules where additional functional groups are installed to fine-tune the electronic and steric properties. For example, the introduction of formyl groups, as seen in the related compound 4-tert-butyl-2,6-diformylphenol, can provide synthetic handles for subsequent reactions like Schiff base condensation. sigmaaldrich.com Similarly, incorporating other alkyl or aryl groups, such as the prenyl groups in 2,6-diprenyl-4-iodophenol, can be used to modulate the molecule's biological activity, such as its anti-peroxidative effects. researchgate.netnih.gov The strategic functionalization of the aromatic ring will allow chemists to build libraries of compounds with tailored properties for specific applications in medicinal chemistry and materials science.
Broader Applications in Synthetic Organic Chemistry and Chemical Biology
As new methods for its use are developed, this compound and its derivatives are expected to find wider application.
Synthetic Organic Chemistry : Its role as a building block in the total synthesis of complex natural products and pharmaceuticals will continue to grow. ontosight.ai The ability to use the iodine atom for key bond-forming reactions and later deprotect the phenol (B47542) makes it a valuable intermediate. ontosight.ai
Chemical Biology : The core phenolic structure is a common motif in biologically active molecules. Derivatives of this compound could be explored as probes to study biological systems or as potential therapeutic agents themselves. The antioxidant and anti-peroxidative properties observed in related substituted iodophenols suggest that derivatives could be designed as inhibitors of processes like ferroptosis or lipid peroxidation. researchgate.netnih.govatamanchemicals.com Furthermore, the incorporation of iodine allows for the potential development of radiolabeled compounds for use in diagnostic imaging. futuremarketinsights.com
Future Research Avenues for this compound
| Research Area | Focus | Key Technologies/Methods | Potential Impact |
| Novel Catalysis | Developing more efficient, selective, and sustainable catalysts. | Earth-abundant metals (Cu, Ni, Fe), advanced ligand design, enantioselective catalysts. | Lower costs, reduced environmental impact, access to chiral molecules. |
| Process Chemistry | Enabling scalable and efficient synthesis. | Continuous flow chemistry, automated synthesis platforms, machine learning optimization. | Industrial-scale production, rapid compound library synthesis. |
| Activation Methods | Exploring mild and unconventional reaction pathways. | Photoredox catalysis, electrochemistry, single-electron transfer (SET). | High functional group tolerance, novel bond formations, green chemistry. |
| Derivative Design | Creating new molecules with specific, tailored properties. | Strategic functionalization of the aromatic ring (e.g., formylation, prenylation). | New drug candidates, materials with specific electronic or biological properties. |
| New Applications | Expanding the use in different scientific fields. | Total synthesis, development of biological probes, radiolabeling. | New pharmaceuticals, tools for chemical biology, diagnostic agents. |
Q & A
Q. What are the common synthetic routes for 2-(tert-butoxy)-4-iodophenol, and how can regioselectivity be ensured during iodination?
- Methodological Answer : Synthesis typically involves protecting the phenolic hydroxyl group with a tert-butyl ether to prevent undesired side reactions. For example, tert-butylation of 4-iodophenol can be achieved using tert-butyl chloride or di-tert-butyl dicarbonate under basic conditions (e.g., K₂CO₃ in DMF) . Iodination at the para position may require directing groups or controlled reaction conditions (e.g., I₂/HNO₃ or KI/Oxone) to ensure selectivity. Post-synthesis, deprotection should be avoided to retain the tert-butoxy group. Analytical techniques like NMR (¹H/¹³C) and HPLC are critical to confirm regioselectivity .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Purity is assessed via reverse-phase HPLC with UV detection (λ ~280 nm for phenolic compounds). Structural confirmation requires a combination of:
- NMR Spectroscopy : ¹H NMR (δ 1.3 ppm for tert-butyl protons; δ 6.8–7.5 ppm for aromatic protons).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion [M+H]⁺ (expected m/z for C₁₀H₁₃IO₃: ~308.0).
- IR Spectroscopy : O-H stretch (~3400 cm⁻¹ for residual phenol) and C-O-C stretch (~1250 cm⁻¹ for tert-butoxy) .
Advanced Research Questions
Q. How do the electronic effects of the tert-butoxy and iodo substituents influence electrophilic aromatic substitution (EAS) in this compound?
- Methodological Answer : The tert-butoxy group is a strong electron-donating group (+I effect), activating the ring for EAS, while the iodine atom is weakly electron-withdrawing (-I effect). Computational studies (e.g., DFT calculations) can predict reactivity patterns. Experimentally, nitration or halogenation reactions under mild conditions (e.g., HNO₃/AcOH or Cl₂/FeCl₃) will show substitution primarily at the ortho position to the tert-butoxy group, as iodine’s directing effect is weaker. Product distribution can be analyzed via LC-MS and NMR .
Q. What stability challenges arise for this compound under acidic or oxidative conditions, and how can they be mitigated?
- Methodological Answer : The tert-butoxy group is susceptible to acid-catalyzed cleavage (e.g., HCl in dioxane), while iodine may undergo elimination under strong bases. Stability studies using accelerated degradation (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring are recommended. For oxidative conditions (e.g., H₂O₂), adding radical scavengers like BHT can prevent decomposition. Storage in inert atmospheres (N₂) at -20°C is advised .
Q. How can this compound serve as a precursor in synthesizing biaryl ethers or transition-metal-catalyzed cross-coupling reactions?
- Methodological Answer : The iodine atom enables Suzuki-Miyaura coupling with boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl structures. For Ullmann-type couplings (CuI, phenanthroline ligand), the tert-butoxy group stabilizes intermediates. Post-coupling, tert-butyl deprotection (TFA/DCM) yields phenolic biaryls. Reaction progress is tracked via TLC, and products are purified via flash chromatography .
Q. What strategies are effective for evaluating the biological activity of this compound derivatives, such as antimicrobial or antioxidant potential?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus, E. coli) with derivatives synthesized via functionalization of the phenol ring.
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ measurement) compared to controls like ascorbic acid.
- Structure-Activity Relationships (SAR) : Modifying substituents (e.g., replacing iodine with Br/Cl) and comparing bioactivity trends. Data analysis requires ANOVA for statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
